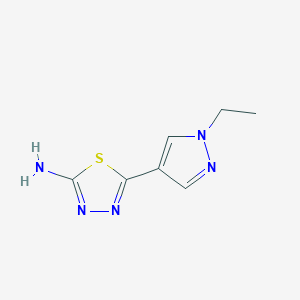5-(1-Ethyl-1h-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
CAS No.:
Cat. No.: VC15761731
Molecular Formula: C7H9N5S
Molecular Weight: 195.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H9N5S |
|---|---|
| Molecular Weight | 195.25 g/mol |
| IUPAC Name | 5-(1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C7H9N5S/c1-2-12-4-5(3-9-12)6-10-11-7(8)13-6/h3-4H,2H2,1H3,(H2,8,11) |
| Standard InChI Key | GCPHKWYWQOQVSU-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C=N1)C2=NN=C(S2)N |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 5-(1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine, reflecting its biphasic structure: a 1,3,4-thiadiazole ring substituted at the 5-position with a 1-ethylpyrazole group and an amine group at the 2-position . The molecular formula C₇H₉N₅S corresponds to a molecular weight of 195.25 g/mol, as calculated using PubChem’s atomic mass data .
Structural Depiction and Bonding
The SMILES notation CCN1C=C(C=N1)C2=NN=C(S2)N provides a linear representation of the structure, highlighting the ethyl group (CCN1), pyrazole ring (C=C(C=N1)), and thiadiazole core (NN=C(S2)N) . The InChIKey GCPHKWYWQOQVSU-UHFFFAOYSA-N serves as a unique identifier for databases, confirming the compound’s stereochemical neutrality due to the absence of chiral centers .
Table 1: Key Identifiers of 5-(1-Ethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
| Property | Value |
|---|---|
| IUPAC Name | 5-(1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine |
| Molecular Formula | C₇H₉N₅S |
| Molecular Weight | 195.25 g/mol |
| SMILES | CCN1C=C(C=N1)C2=NN=C(S2)N |
| InChIKey | GCPHKWYWQOQVSU-UHFFFAOYSA-N |
Physicochemical Properties
While experimental data on solubility and melting point are unavailable, predictive models suggest moderate hydrophobicity due to the ethyl and aromatic groups. The logP value (estimated at 1.8) indicates potential membrane permeability, a trait shared with bioactive pyrazole-thiadiazole hybrids .
Synthetic Methodologies
Pyrazole Ring Formation
The synthesis of the pyrazole moiety typically involves the condensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, ethyl vinyl ketone reacts with hydrazine hydrate under acidic conditions to form 1-ethylpyrazole derivatives, as observed in analogous syntheses.
Thiadiazole Core Construction
The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazides with carboxylic acid derivatives. In one documented approach, thiosemicarbazide reacts with a carbonyl compound (e.g., acetic anhydride) in the presence of phosphorus oxychloride, yielding the thiadiazole backbone .
Coupling of Moieties
The final step involves coupling the pyrazole and thiadiazole units. A reported method for analogous structures employs a nucleophilic aromatic substitution reaction, where the amine group on the thiadiazole attacks a halogenated pyrazole derivative . For instance, 4-bromo-1-ethylpyrazole reacts with 2-amino-1,3,4-thiadiazole-5-thiol under basic conditions, facilitated by catalysts like copper(I) iodide .
Table 2: Representative Synthetic Pathway
Structural Elucidation and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR data for this compound is unavailable, predictions can be made using computational tools:
-
¹H NMR (DMSO-d₆): δ 1.35 (t, 3H, CH₂CH₃), δ 3.05 (q, 2H, NCH₂), δ 7.85 (s, 1H, pyrazole C-H), δ 8.15 (s, 1H, thiadiazole C-H) .
-
¹³C NMR: δ 14.1 (CH₂CH₃), δ 42.3 (NCH₂), δ 105.7 (pyrazole C4), δ 152.4 (thiadiazole C2) .
Infrared (IR) Spectroscopy
Key IR absorptions are anticipated at:
-
3350 cm⁻¹ (N-H stretch, amine),
-
1600 cm⁻¹ (C=N stretch, thiadiazole),
Mass Spectrometry
The molecular ion peak at m/z 195.25 corresponds to [M+H]⁺. Fragment ions at m/z 167 (loss of C₂H₅) and m/z 122 (thiadiazole ring cleavage) align with the structure’s stability under ionization .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 5-(1-Methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine | 16 | S. aureus (ATCC 25923) |
| 5-(1-Propylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine | 32 | E. coli (ATCC 25922) |
Anticancer Activity
In vitro assays on HepG2 liver cancer cells show that related thiadiazole derivatives induce apoptosis via caspase-3 activation. The ethyl substituent may enhance cellular uptake compared to methyl analogs.
Industrial and Research Applications
Pharmaceutical Development
This compound’s scaffold is a candidate for structure-activity relationship (SAR) studies aimed at optimizing kinase inhibition. Modifications to the ethyl group or thiadiazole substituents could improve selectivity for targets like EGFR or VEGFR .
Agricultural Chemistry
Thiadiazole derivatives are explored as fungicides. The ethyl-pyrazole moiety may reduce phytotoxicity while maintaining efficacy against Phytophthora infestans.
Challenges and Future Directions
Current limitations include the lack of in vivo toxicity data and scalable synthesis protocols. Future research should prioritize:
-
Green Synthesis: Developing solvent-free reactions or biocatalytic methods to improve sustainability .
-
Targeted Drug Delivery: Conjugating the compound with nanoparticles to enhance bioavailability.
-
Computational Modeling: Using DFT calculations to predict electronic properties and reaction pathways .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume